molecular formula C17H20FN3O2 B11006559 6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B11006559
M. Wt: 317.36 g/mol
InChI Key: QSWMJXHNUGGOSF-UHFFFAOYSA-N
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Description

6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a methoxy group on the phenyl ring, along with a piperidinylmethyl group, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Fluoro and Methoxy Groups: The phenyl ring can be functionalized using electrophilic aromatic substitution reactions.

    Attachment of the Piperidinylmethyl Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazinone core or the piperidinylmethyl group, potentially forming secondary amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-fluoro-2-methoxybenzoic acid, while reduction of the pyridazinone core may produce 2-(piperidin-1-ylmethyl)pyridazin-3-ol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a biochemical probe.

    Medicine: Investigating its therapeutic potential for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The presence of the fluorine atom and the piperidinylmethyl group can enhance its binding affinity and selectivity. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chloro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
  • 6-(4-fluoro-2-hydroxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one
  • 6-(4-fluoro-2-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one

Comparison

Compared to these similar compounds, 6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one may exhibit unique properties due to the specific combination of functional groups. The presence of the fluorine atom can enhance its metabolic stability and binding affinity, while the piperidinylmethyl group can influence its pharmacokinetic profile.

Properties

Molecular Formula

C17H20FN3O2

Molecular Weight

317.36 g/mol

IUPAC Name

6-(4-fluoro-2-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C17H20FN3O2/c1-23-16-11-13(18)5-6-14(16)15-7-8-17(22)21(19-15)12-20-9-3-2-4-10-20/h5-8,11H,2-4,9-10,12H2,1H3

InChI Key

QSWMJXHNUGGOSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CN3CCCCC3

Origin of Product

United States

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